molecular formula C13H18O3 B14358251 Methyl (2R)-2-(benzyloxy)-3-methylbutanoate CAS No. 90211-83-9

Methyl (2R)-2-(benzyloxy)-3-methylbutanoate

Katalognummer: B14358251
CAS-Nummer: 90211-83-9
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: AQWLSBIWGSPJKL-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2R)-2-(benzyloxy)-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to the second carbon of a 3-methylbutanoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-(benzyloxy)-3-methylbutanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R)-2-(benzyloxy)-3-methylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-(benzyloxy)-3-methylbutanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl (2R)-2-(benzyloxy)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical transformations, influencing the reactivity and properties of the compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Methyl (2R)-2-(benzyloxy)-3-methylbutanoate can be compared with other similar compounds such as:

    Methyl (2R)-2-(benzyloxy)-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (2R)-2-(benzyloxy)-3-phenylbutanoate: Contains a phenyl group instead of a methyl group.

    Methyl (2R)-2-(benzyloxy)-3-hydroxybutanoate: Contains a hydroxy group instead of a methyl group.

These compounds share similar structural features but differ in their reactivity and applications due to the presence of different substituents.

Eigenschaften

CAS-Nummer

90211-83-9

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

methyl (2R)-3-methyl-2-phenylmethoxybutanoate

InChI

InChI=1S/C13H18O3/c1-10(2)12(13(14)15-3)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1

InChI-Schlüssel

AQWLSBIWGSPJKL-GFCCVEGCSA-N

Isomerische SMILES

CC(C)[C@H](C(=O)OC)OCC1=CC=CC=C1

Kanonische SMILES

CC(C)C(C(=O)OC)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.